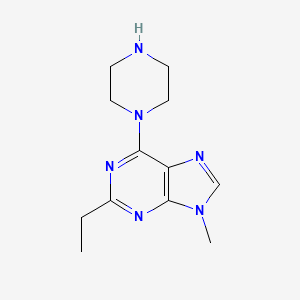
4-Bromo-3-chloro-5-fluoropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a chemical compound with the molecular formula C5H2BrClFN·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the selective bromination, chlorination, and fluorination of pyridine rings under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the pyridine ring.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Hydrochloride Formation: Conversion of the compound into its hydrochloride salt form to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boron reagents under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-chloro-5-fluoropyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with specific biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoropyridine
- 3-Chloro-5-fluoropyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
4-Bromo-3-chloro-5-fluoropyridine hydrochloride is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of halogens imparts distinct chemical properties, such as altered reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
1956325-62-4 |
|---|---|
Molecular Formula |
C5H3BrCl2FN |
Molecular Weight |
246.89 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C5H2BrClFN.ClH/c6-5-3(7)1-9-2-4(5)8;/h1-2H;1H |
InChI Key |
DRPSBNUTIGJRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


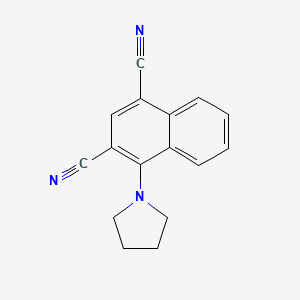

![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)

![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)

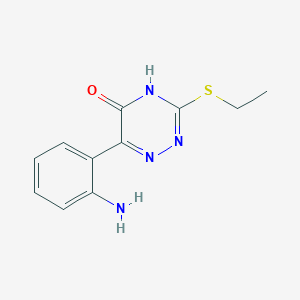
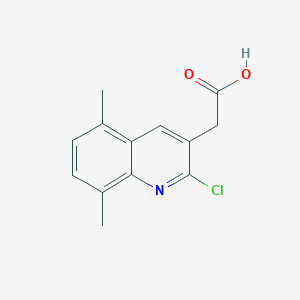
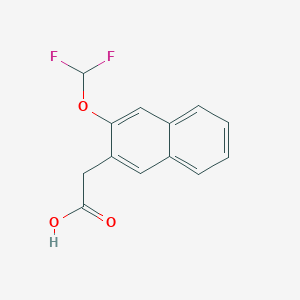

![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)
